molecular formula C19H15ClO5 B5121179 benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5121179
M. Wt: 358.8 g/mol
InChI Key: RGJOQTPMTFJHPH-UHFFFAOYSA-N
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Description

Benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . The general reaction scheme is as follows:

  • Dissolve 7-hydroxy-4-methylcoumarin and potassium carbonate in dry acetone.
  • Add benzyl bromoacetate to the reaction mixture.
  • Heat the reaction mixture to 50°C and stir for several hours.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate.

    Warfarin: A well-known anticoagulant with a coumarin backbone.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Properties

IUPAC Name

benzyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-12-7-18(21)25-16-9-17(15(20)8-14(12)16)23-11-19(22)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJOQTPMTFJHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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